Orthotelluric acid

説明

特性

InChI |

InChI=1S/H6O6Te/c1-7(2,3,4,5)6/h1-6H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXADMRZICBQPQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Te](O)(O)(O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6TeO6, H6O6Te | |

| Record name | telluric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Telluric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064887 | |

| Record name | Telluric acid (H6TeO6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Colorless crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Telluric(VI) acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17868 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7803-68-1 | |

| Record name | Telluric acid (H6TeO6) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7803-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Telluric(VI) acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H6TeO6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Telluric acid (H6TeO6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Orthotelluric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELLURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE1KZR49WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of orthotelluric acid?

An In-depth Technical Guide to the Physical and Chemical Properties of Orthotelluric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, Te(OH)₆. The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and visual representations of key processes.

Introduction

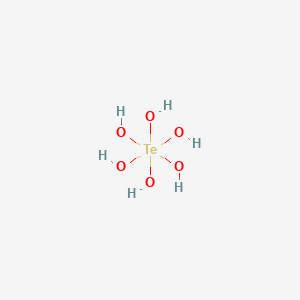

This compound, also known as telluric acid or tellurium(VI) hydroxide, is a weak, dibasic acid with the chemical formula H₆TeO₆ or Te(OH)₆.[1] It exists as a white crystalline solid composed of octahedral Te(OH)₆ molecules, which persist in aqueous solutions.[1] The central tellurium atom is in the +6 oxidation state, bonded to six hydroxyl groups.[1] In the solid state, it can be found in two primary forms: monoclinic and rhombohedral (or cubic).[1][2][3] This compound serves as a source of tellurium in various applications, including the synthesis of oxidation catalysts.[1]

Physical Properties

The fundamental physical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 1: General and Structural Properties of this compound

| Property | Value | Reference |

| Chemical Formula | H₆TeO₆ or Te(OH)₆ | [1][2][4] |

| IUPAC Name | Hexahydroxidotellurium | [1] |

| Other Names | This compound, Telluric(VI) acid, Tellurium hexahydroxide | [1][5][6] |

| CAS Number | 7803-68-1 | [4] |

| Molar Mass | 229.64 g/mol | [1] |

| Appearance | White monoclinic crystals; White, heavy crystals | [1][2][7] |

| Molecular Shape | Octahedral | [1] |

| Crystal Structure | Monoclinic and Rhombohedral (Cubic) forms exist | [1][2][3] |

Table 2: Physicochemical Data for this compound

| Property | Value | Conditions / Notes | Reference |

| Density | 3.07 g/cm³ (monoclinic) 3.17 g/cm³ (cubic) | [1][2] | |

| Melting Point | 136 °C (277 °F; 409 K) | [1][2][8] | |

| Boiling Point | Decomposes upon heating | [9] | |

| Solubility in Water | 16.2 g/100g H₂O 41.6 g/100g H₂O 50.1 g/100 mL 155 g/100g H₂O | at 0 °C at 20 °C at 30 °C at 100 °C | [1][2][10] |

| Solubility (Other) | Soluble in alkalies and dilute nitric acid | [2][7] | |

| Acidity (pKa) | pKa₁ = 7.5 - 7.7 pKa₂ = 11 pKa₃ = 14 | at 25 °C | [1][2] |

| Maximum UV Absorbance (λmax) | 275 nm | In H₂O | [2][11][12] |

Chemical Properties and Reactivity

This compound exhibits distinct chemical behaviors, primarily as a weak acid and a slow-acting oxidizing agent.

Acid-Base Chemistry

This compound is a weak dibasic acid that reacts with strong bases to form tellurate salts.[1] The deprotonation occurs in steps, forming anions such as the orthotellurate(1-) ion, [TeO(OH)₅]⁻, and the orthotellurate(2-) ion, [TeO₂(OH)₄]²⁻.[1][13]

Caption: Stepwise deprotonation of this compound.

Oxidizing Properties

While a potent oxidizing agent based on its standard electrode potential, this compound is kinetically slow in its reactions.[1][14] The standard potential for the reaction TeO₄²⁻ + 2H₂O + 2e⁻ ⇌ TeO₃²⁻ + 4OH⁻ is +0.02 V.

Thermal Decomposition

This compound is stable in air up to 100 °C.[1][14] Above this temperature, it undergoes a stepwise dehydration process.

-

>100 °C: Dehydrates to form polymetatelluric acid, a white hygroscopic powder with an approximate composition of (H₂TeO₄)₁₀, and allotelluric acid, a syrup of unknown structure.[1][14]

-

>300 °C: Strong heating produces the alpha crystalline form of tellurium trioxide (α-TeO₃).[1][11][14]

-

~570 °C (843 K): Further heating leads to the formation of tellurium dioxide (TeO₂).[9][15]

Caption: Thermal decomposition pathway of this compound.

Esterification

Reaction with diazomethane results in the formation of the hexamethyl ester, Te(OCH₃)₆.[1][14]

Experimental Protocols

Synthesis of this compound

This compound is typically prepared by the oxidation of elemental tellurium or tellurium dioxide (TeO₂) with a strong oxidizing agent.[1][14]

Protocol: Oxidation with Hydrogen Peroxide

-

Reactants: Tellurium dioxide (TeO₂), 30% hydrogen peroxide (H₂O₂), and water.

-

Procedure: a. Suspend tellurium dioxide in water. b. Add an excess of 30% hydrogen peroxide to the suspension. c. Heat the mixture to boiling to facilitate the reaction: TeO₂ + H₂O₂ + 2H₂O → H₆TeO₆.[12] d. Continue heating until the TeO₂ has completely dissolved. e. Filter the hot solution to remove any impurities. f. Concentrate the filtrate by evaporation until crystallization begins. g. Cool the solution to allow for the crystallization of this compound. For the tetrahydrate form (Te(OH)₆·4H₂O), crystallization should be performed below 10 °C.[1][14]

-

Purification: The resulting crystals can be purified by recrystallization from hot water.[12]

Caption: General experimental workflow for this compound synthesis.

Analytical Methods

-

Thermal Analysis: Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are used to study the thermal stability and decomposition pathway of H₆TeO₆.[15] These methods measure changes in heat flow and mass as a function of temperature.

-

NMR Spectroscopy: ¹²⁵Te NMR spectroscopy is a powerful tool for studying the speciation of tellurate ions in aqueous solutions.[16] It can be used to identify monomeric, dimeric, and trimeric tellurate species that form depending on the pH of the solution.[16]

-

X-ray Diffraction (XRD): Single-crystal XRD is used to determine the precise molecular and crystal structure of this compound and its salts.[6]

Safety and Handling

This compound is considered harmful and requires careful handling.

-

Hazards: Toxic by inhalation and ingestion.[2][14] May cause irritation to the skin, eyes, and respiratory tract.[5][17]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2][18] Work in a well-ventilated area or under a fume hood.[18][19]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[19][20]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[18][20]

Applications

The primary use of this compound is as a precursor for the synthesis of other tellurium compounds and materials.[17] It is a key reagent in the production of:

-

Oxidation Catalysts: Used as a tellurium source for various catalysts.[1]

-

Thermoelectric Materials: Applied in the development of materials for thermoelectric power generation.[10]

-

Specialty Chemicals: Serves as a starting material for tellurate salts and organotellurium compounds.

References

- 1. Telluric acid - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. TELLURIC ACID CAS#: 7803-68-1 [m.chemicalbook.com]

- 4. This compound|lookchem [lookchem.com]

- 5. Telluric(VI) acid - Hazardous Agents | Haz-Map [haz-map.com]

- 6. Telluric acid (H6TeO6) | H6O6Te | CID 62686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. Telluric AcidCAS #: 7803-68-1 [eforu-chemical.com]

- 9. akjournals.com [akjournals.com]

- 10. Telluric Acid - Distributor & Supplier | CAS 7803-68-1 | Todini Chemicals [todini.com]

- 11. Page loading... [wap.guidechem.com]

- 12. TELLURIC ACID | 7803-68-1 [chemicalbook.com]

- 13. Orthotellurate(1-) | H5O6Te- | CID 9548780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. CAS No.7803-68-1,this compound Suppliers,MSDS download [lookchem.com]

- 15. On synthesis of this compound and its thermal and radiation stability [inis.iaea.org]

- 16. mdpi.com [mdpi.com]

- 17. Telluric acid Facts for Kids [kids.kiddle.co]

- 18. fishersci.com [fishersci.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Guide to the Crystal Structure and Polymorphism of Orthotelluric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and polymorphism of orthotelluric acid, Te(OH)₆. A thorough understanding of the solid-state properties of this compound is crucial for its application in various scientific and industrial fields, including materials science and as a precursor in the synthesis of tellurium-containing compounds. This document details the crystallographic parameters of its known polymorphs, outlines experimental protocols for their synthesis and characterization, and presents a logical framework for understanding their structural relationship.

Introduction to the Polymorphism of this compound

This compound, Te(OH)₆, is a tellurium oxoacid that exists as a white crystalline solid. In its solid state, it exhibits polymorphism, the ability to crystallize in more than one distinct crystal structure.[1] To date, two primary anhydrous polymorphs have been extensively characterized: a monoclinic form and a cubic form.[1][2] The arrangement of the Te(OH)₆ octahedra and the hydrogen bonding network differ significantly between these two forms, leading to distinct physical properties. Additionally, a tetrahydrate form, Te(OH)₆·4H₂O, can be crystallized under specific conditions, highlighting the influence of the crystallization environment on the resulting solid-state structure.[3]

Crystallographic Data of this compound Polymorphs

The crystallographic data for the monoclinic and cubic polymorphs of this compound are summarized in the table below. This information is critical for phase identification, quality control, and for understanding the structure-property relationships of the different polymorphic forms.

| Property | Monoclinic Polymorph | Cubic Polymorph |

| Crystal System | Monoclinic | Cubic |

| Space Group | P2₁/n | Fd3c (initially proposed), F4₁32 (revised) |

| Lattice Parameters | a = 6.513(5) Åb = 11.336(8) Åc = 9.721(7) Åβ = 109.53(5)° | a = 15.705(3) Å |

| Unit Cell Volume (V) | 676.1 ų | 3873.4 ų |

| Formula Units (Z) | 4 | 32 |

| Data Source | Lindqvist & Lehmann, 1973 (Neutron Diffraction) | Falck & Lindqvist, 1978 (X-ray Diffraction) |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the oxidation of elemental tellurium or tellurium dioxide (TeO₂).[3]

Materials:

-

Tellurium powder or Tellurium Dioxide (TeO₂)

-

Strong oxidizing agent (e.g., hydrogen peroxide (H₂O₂), chromium trioxide (CrO₃), or sodium peroxide (Na₂O₂))

-

Distilled or deionized water

Procedure:

-

In a suitable reaction vessel, slurry the tellurium powder or tellurium dioxide in water.

-

Carefully add the oxidizing agent to the slurry. The reaction can be exothermic, so controlled addition and cooling may be necessary.

-

Stir the mixture until the tellurium or tellurium dioxide has completely reacted to form a solution of this compound.

-

The resulting solution can then be used for the crystallization of the desired polymorph.

Crystallization of the Monoclinic Polymorph

Single crystals of the monoclinic form of this compound can be obtained through controlled crystallization from a saturated aqueous solution.

Protocol:

-

Prepare a saturated aqueous solution of this compound at room temperature.

-

Seal the saturated solution in a container to prevent rapid evaporation.

-

Gradually lower the temperature of the solution. A controlled temperature decrease of approximately 5°C over a 20-hour period is recommended to induce supersaturation.

-

Maintain the solution at the lower temperature for an extended period (e.g., one week) to allow for the growth of well-formed single crystals.

Crystallization of the Cubic Polymorph

The synthesis of the cubic polymorph typically involves crystallization from an aqueous solution under conditions that favor its formation. While specific, detailed protocols are less commonly documented in readily available literature, the general principle involves controlling the crystallization kinetics.

General Guidance:

-

Prepare a concentrated aqueous solution of this compound.

-

Induce crystallization, potentially through rapid cooling or the use of specific seeding techniques. The exact conditions to favor the cubic form over the monoclinic form may require empirical optimization.

Formation of this compound Tetrahydrate

Crystallization of this compound from aqueous solutions at temperatures below 10 °C can lead to the formation of the tetrahydrate, Te(OH)₆·4H₂O.[3] This highlights the critical role of temperature in controlling the hydration state and, consequently, the crystal structure of the resulting solid.

Characterization Techniques

The identification and characterization of this compound polymorphs are primarily achieved through the following experimental techniques:

-

Single-Crystal X-ray Diffraction (SC-XRD): Provides definitive information on the crystal structure, including the unit cell parameters and space group, allowing for unambiguous identification of the polymorph.

-

Powder X-ray Diffraction (PXRD): Used for phase identification of bulk samples and to assess the polymorphic purity of a given batch.

-

Neutron Diffraction: Particularly useful for accurately locating the positions of hydrogen atoms, which is crucial for understanding the hydrogen bonding networks in the different polymorphs.

-

Thermal Analysis (Differential Scanning Calorimetry - DSC, Thermogravimetric Analysis - TGA): Can be used to study the thermal stability of the different polymorphs and to observe any phase transitions that may occur upon heating.

Logical Relationships and Polymorphic Control

The formation of a specific polymorph of this compound is influenced by various thermodynamic and kinetic factors during the crystallization process. The following diagram illustrates the logical relationships between the synthesis conditions and the resulting crystalline form.

This diagram illustrates that the synthetic route to an aqueous solution of this compound is the common starting point. The subsequent crystallization conditions, particularly the rate of cooling and the temperature, are the key determinants for the selective formation of the monoclinic, cubic, or hydrated polymorphs.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and polymorphism of this compound. The existence of distinct monoclinic and cubic forms, each with unique crystallographic parameters, has been established. The experimental protocols for the synthesis of this compound and the controlled crystallization of its polymorphs have been outlined, emphasizing the critical role of crystallization conditions in determining the final solid-state structure. The provided data and methodologies serve as a valuable resource for researchers and professionals in the fields of materials science and drug development, enabling a more profound understanding and utilization of this compound's polymorphic nature.

References

A Comprehensive Technical Guide to the Synthesis and Preparation of High-Purity Orthotelluric Acid

Introduction

Orthotelluric acid, with the chemical formula Te(OH)₆, is a white, crystalline solid composed of octahedral Te(OH)₆ molecules.[1] Also known as telluric acid, it is a weak, dibasic acid used as a source of tellurium in the synthesis of oxidation catalysts and as an analytical reagent.[1][2] For applications in research, drug development, and materials science, the use of high-purity this compound is critical to ensure reproducible and reliable results. This guide provides an in-depth overview of the synthesis and purification methods for obtaining high-purity this compound, complete with detailed experimental protocols and data.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Citations |

| Molecular Formula | Te(OH)₆ or H₆TeO₆ | [1] |

| Molar Mass | 229.64 g/mol | [1] |

| Appearance | White monoclinic crystals | [1][3] |

| Density | 3.07 g/cm³ | [3][4] |

| Melting Point | 136 °C | [3][4] |

| Solubility in Water | 50.1 g/100 mL at 30 °C | [1][4] |

| Acidity (pKa) | pKa₁ = 7.5, pKa₂ = 11 | [1] |

| Crystal Structure | Monoclinic and rhombohedral (cubic) forms exist | [1][4] |

Synthesis of this compound

The synthesis of this compound typically involves the oxidation of elemental tellurium or tellurium dioxide using strong oxidizing agents.[1][3]

Method 1: Oxidation with Hydrogen Peroxide

This method is advantageous due to its use of relatively simple and non-corrosive reagents, leading to a high-purity product. A patented method describes achieving 5N (99.999%) purity with a product yield of up to 77.23%.[2]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, mix tellurium powder (>99.9% purity, particle size <325 microns) with a 15-25% mass concentration of hydrogen peroxide in water. The liquid-to-solid ratio should be maintained between (3-5):1.[2]

-

Reaction: Stir the mixture to carry out the redox reaction, which will produce an aqueous solution of this compound. The reaction is as follows: Te + 3H₂O₂ → H₆TeO₆.[3]

-

Concentration and Crystallization: Heat the resulting this compound solution to a temperature of 100°C to 115°C (preferably 103°C to 108°C) with continuous stirring to concentrate the solution.[2]

-

Crystal Formation: Continue heating and evaporating the solution until the specific gravity of the concentrated solution reaches 1.85 g/mL to 2.10 g/mL. At this point, a significant amount of white this compound crystals will precipitate.[2]

-

Cooling and Collection: Stop heating and allow the mixture to cool naturally to room temperature to continue the crystallization process.[2]

-

Isolation: Collect the precipitated crystals by filtration.

-

Drying: Dry the collected crystals to obtain the final high-purity this compound product.

Logical Workflow for Synthesis via Hydrogen Peroxide Oxidation

References

Unraveling the Octahedral Geometry of Te(OH)₆: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the octahedral structure of orthotelluric acid, Te(OH)₆. Through a detailed exploration of its synthesis, experimental characterization, and structural parameters, this document offers an in-depth understanding of this fascinating molecule. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key analytical techniques are provided.

Introduction

This compound, Te(OH)₆, is a crystalline solid that serves as a cornerstone in understanding hexacoordinate tellurium chemistry. The molecule adopts a distinct octahedral geometry, with a central tellurium atom bonded to six hydroxyl groups. This structure is present in both of its solid-state polymorphs, monoclinic and rhombohedral, and persists in aqueous solutions.[1] A thorough understanding of this stable octahedral arrangement is crucial for its application in materials science and as a precursor in the synthesis of novel tellurium-containing compounds.

Synthesis of Crystalline Te(OH)₆

Crystalline Te(OH)₆ can be synthesized through the oxidation of elemental tellurium or tellurium dioxide. A typical laboratory-scale synthesis protocol is detailed below.

Experimental Protocol: Synthesis of Te(OH)₆

Materials:

-

Tellurium powder (Te) or Tellurium Dioxide (TeO₂)

-

Concentrated Nitric Acid (HNO₃)

-

Chromic Acid (H₂CrO₄) or other strong oxidizing agents like hydrogen peroxide (H₂O₂) or sodium peroxide (Na₂O₂)[1]

-

Distilled water

-

Ethanol

Procedure:

-

In a fume hood, a mixture of concentrated nitric acid and chromic acid is prepared.

-

Finely powdered tellurium is cautiously added to the acidic mixture in a round-bottom flask. The reaction is exothermic and should be controlled by cooling the flask in an ice bath.

-

Once the initial vigorous reaction subsides, the mixture is gently heated to ensure the complete dissolution of tellurium.

-

The resulting clear solution is then concentrated by heating on a water bath to approximately one-third of its original volume, at which point crystals of Te(OH)₆ will begin to precipitate.

-

The solution is then cooled in an ice bath with stirring to maximize the precipitation of the fine, white crystalline powder.

-

The precipitate is collected by suction filtration through a sintered glass funnel.

-

To remove any residual acid, the crude product is recrystallized from hot distilled water. The crystals are washed with cold ethanol and dried in a desiccator over a suitable drying agent.

-

For growing larger single crystals suitable for X-ray diffraction, the slow evaporation of a saturated aqueous solution of Te(OH)₆ at room temperature is recommended.

Structural Characterization: Experimental Methodologies

The precise determination of the octahedral structure of Te(OH)₆ relies on a combination of crystallographic and spectroscopic techniques.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a pivotal technique for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths and angles.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Selection and Mounting: A well-formed single crystal of Te(OH)₆ with sharp edges and no visible defects is selected under a microscope. The crystal is mounted on a cryoloop or a glass fiber using a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on the goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K or 150 K) using a nitrogen or helium cryostream to minimize thermal vibrations. An initial unit cell determination is performed to screen for crystal quality. A full sphere of diffraction data is then collected using a series of ω and φ scans.

-

Data Reduction and Processing: The raw diffraction images are integrated to obtain the intensities of the reflections. Corrections for Lorentz and polarization effects, as well as absorption, are applied. The space group is determined from the systematic absences in the diffraction data.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis and refined by full-matrix least-squares methods. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Neutron Diffraction

Neutron diffraction is particularly valuable for accurately locating the positions of hydrogen atoms, which is challenging with X-ray diffraction due to their low electron density. This is crucial for understanding the hydrogen bonding network in Te(OH)₆.

Experimental Protocol: Neutron Diffraction

-

Crystal Growth: Due to the lower scattering cross-section of neutrons, larger single crystals of Te(OH)₆ are required compared to SCXRD.

-

Instrumentation: The experiment is performed on a four-circle neutron diffractometer.

-

Data Collection: A monochromatic neutron beam of a specific wavelength (e.g., 1.025 Å) is used.[2] The crystal is mounted with a specific crystallographic axis aligned with the instrument axis. Data is collected using a suitable scanning technique, such as the ω-scan method (moving crystal, fixed detector).[2]

-

Data Analysis: The collected data is processed to yield a set of observed structure factors. The structure is then refined using least-squares methods, allowing for the precise determination of the positions of all atoms, including hydrogen.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the Te(OH)₆ molecule, providing insights into its bonding and symmetry.

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: A small amount of the crystalline Te(OH)₆ sample is placed on a microscope slide.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., a He-Ne laser at 632.8 nm) is used.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected. The spectrum is typically recorded over a range of 100 to 4000 cm⁻¹.

-

Data Analysis: The positions and relative intensities of the Raman bands are analyzed to identify the characteristic vibrational modes of the Te-O and O-H bonds.

Experimental Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the Te(OH)₆ sample is finely ground and mixed with potassium bromide (KBr) to form a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: An IR beam is passed through the sample, and the transmitted light is detected. The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).

-

Data Analysis: The absorption bands are analyzed to identify the vibrational frequencies corresponding to the Te-O and O-H stretching and bending modes.

Quantitative Structural and Spectroscopic Data

The following tables summarize the key quantitative data obtained from experimental studies on Te(OH)₆.

Table 1: Crystallographic Data for Monoclinic Te(OH)₆

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/c | |

| a (Å) | 9.9539(4) | [3] |

| b (Å) | 10.2698(4) | [3] |

| c (Å) | 19.0228(8) | [3] |

| β (°) | 98.196(2) | [3] |

Table 2: Selected Bond Lengths in Monoclinic Te(OH)₆ (from Neutron Diffraction)

| Bond | Bond Length (Å) |

| Te-O (mean) | ~1.91 |

| O-H (range) | 0.977 - 0.990 |

| O-H (mean) | 0.985 |

Data derived from a neutron diffraction study which provides high precision for O-H bond lengths.[2]

Table 3: Selected Bond Angles in Monoclinic Te(OH)₆ (from Neutron Diffraction)

| Angle | Value (°) |

| O-Te-O | Close to 90° (indicative of octahedral geometry) |

| Te-O-H | Varies depending on hydrogen bonding |

| O-H···O (mean) | 173.6 |

The O-Te-O bond angles are consistent with a slightly distorted octahedron. The O-H···O angle is characteristic of the hydrogen bonding network.[2]

Table 4: Vibrational Spectroscopy Data for Te(OH)₆

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H stretching | ~3400 (broad) | |

| Te-O-H bending | ~1000 | |

| Te-O stretching | ~600, ~720, ~800 | |

| δ(TeO) | ~450 |

Note: The IR data shows broad O-H stretching bands characteristic of hydrogen-bonded hydroxyl groups. The Raman spectrum provides more detailed information on the Te-O framework vibrations.

Visualization of the Structural Determination Workflow

The following diagram illustrates the logical workflow from synthesis to the comprehensive structural understanding of the Te(OH)₆ molecule.

Caption: Workflow for the structural elucidation of Te(OH)₆.

Conclusion

The octahedral structure of the Te(OH)₆ molecule is well-established through a combination of rigorous synthesis and advanced characterization techniques. Single-crystal X-ray and neutron diffraction have provided precise atomic coordinates, confirming the near-ideal octahedral arrangement of the six hydroxyl groups around the central tellurium atom and elucidating the intricate hydrogen-bonding network. Vibrational spectroscopy corroborates the structural data by identifying the characteristic vibrational modes of the Te-O and O-H bonds. This comprehensive understanding of the structure of Te(OH)₆ is fundamental for its continued exploration in various scientific and industrial applications.

References

Orthotelluric Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orthotelluric acid, with the chemical formula H₆TeO₆, is a hexaprotic acid of tellurium in its +6 oxidation state. It is a white, crystalline solid that exists as octahedral Te(OH)₆ molecules in both the solid state and aqueous solutions.[1] This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, synthesis protocols, spectroscopic data, and its emerging role in biological signaling pathways, with a particular focus on its potential applications in drug development.

Chemical and Physical Properties

This compound is a weak dibasic acid that can form tellurate salts with strong bases.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 7803-68-1 | [1] |

| Molecular Formula | H₆TeO₆ | [1] |

| Molecular Weight | 229.64 g/mol | [1] |

| Appearance | White monoclinic crystals | [1] |

| Density | 3.07 g/cm³ | [1] |

| Melting Point | 136 °C | [1] |

| Solubility in Water | 50.1 g/100 mL at 30 °C | [1] |

| Acidity (pKa) | pKa₁ = 7.5, pKa₂ = 11, pKa₃ = 14 | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the oxidation of tellurium powder with hydrogen peroxide.[2]

Materials:

-

Tellurium powder (>99.9% purity, <325 micron particle size)[2]

-

Hydrogen peroxide (15-25% aqueous solution)[2]

-

Deionized water

Procedure:

-

In a suitable reaction vessel, mix tellurium powder with a 15-25% aqueous solution of hydrogen peroxide in water.[2]

-

Allow the redox reaction to proceed to form a solution of telluric acid.[2]

-

Concentrate the resulting telluric acid solution by heating to induce crystallization.[2]

-

Collect the resulting crystals of this compound. The reported yield for this method can be up to 77.23%.[2]

-

The purity of the obtained telluric acid can be of a high grade, with total impurity content less than 10 ppm.[2]

Assessment of Nephroprotective Effects

The following protocol outlines the experimental workflow used to evaluate the nephroprotective effects of telluric acid against lipopolysaccharide (LPS)-induced acute kidney injury (AKI) in mice.[3]

Animals:

-

Male Swiss albino mice

Treatment:

-

Administer telluric acid (TEL) at a dose of 60 μg/kg intraperitoneally (i.p.) once daily for seven consecutive days.[3]

-

On the seventh day, induce acute kidney injury by a single intraperitoneal injection of lipopolysaccharide (LPS) at a dose of 2 mg/kg.[3]

-

Collect serum and kidney tissue samples for analysis 24 hours after the LPS injection.

Biochemical Analysis:

-

Measure serum levels of creatinine and cystatin C.[3]

-

Determine renal levels of kidney injury molecule-1 (KIM-1), neutrophil gelatinase-associated lipocalin (NGAL), nuclear factor-kappa B p65 (NF-κB p65), interleukin-1β (IL-1β), and thiobarbituric acid-reactive substances (TBARS).[3]

-

Assess renal glutathione (GSH) content and heme oxygenase-1 (HO-1) activity.[3]

-

Perform Western blot analysis to determine the protein expression of phospho-PI3K and phospho-Akt.[3]

Histopathological Examination:

-

Fix kidney tissues in 10% neutral buffered formalin.

-

Embed tissues in paraffin, section, and stain with hematoxylin and eosin (H&E).

-

Examine the stained sections under a light microscope for pathological changes.

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by prominent bands corresponding to O-H and Te-OH vibrations.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 | O-H stretching modes (νOH) | [4] |

| ~1000 | Te-O-H bending modes (δOH) | [4] |

Note: The calculated IR spectrum of an isolated Te(OH)₆ moiety shows these characteristic peaks. In the solid state, these bands may be broadened or shifted due to hydrogen bonding.

Raman Spectroscopy

Raman spectroscopy is a valuable tool for characterizing the vibrational modes of this compound and related tellurite minerals. The spectra of tellurites typically show characteristic bands for (TeO₃)²⁻ and (Te₂O₅)²⁻ units. For instance, in the mineral rodalquilarite, symmetric and antisymmetric stretching modes of (TeO₃)²⁻ are observed.[5]

| Wavenumber (cm⁻¹) | Assignment in Tellurite Minerals | Reference |

| 726, 755, 780 | ν₁ (TeO₃)²⁻ symmetric stretching | [5] |

| 610, 642 | ν₃ (TeO₃)²⁻ antisymmetric stretching | [5] |

| 449, 473 | ν₄ (TeO₃)²⁻ bending mode | [5] |

| 321, 345 | ν₂ (TeO₃)²⁻ bending mode | [5] |

Note: The specific peak positions for solid this compound may vary but will be dominated by Te-O and O-H vibrational modes.

Biological Activity and Signaling Pathways

Recent studies have highlighted the therapeutic potential of tellurium-based compounds, including this compound. It has been shown to possess redox-modulating and anti-inflammatory properties.[3]

Nephroprotective Effects

This compound has demonstrated a significant nephroprotective effect in a mouse model of endotoxemic acute kidney injury. Pretreatment with telluric acid was found to alleviate LPS-induced kidney damage, as evidenced by reduced serum levels of creatinine and cystatin C, and decreased renal expression of injury markers such as KIM-1 and NGAL.[3]

Modulation of Signaling Pathways

The protective effects of this compound are attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress. The proposed mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) pathway and the activation of the nuclear factor-erythroid 2-related factor-2 (Nrf2) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.[3]

The diagram below illustrates the proposed signaling pathway modulated by this compound in the context of endotoxemic kidney injury.

The following diagram illustrates the experimental workflow for assessing the nephroprotective effects of this compound.

Conclusion

This compound is a well-characterized inorganic compound with a growing body of evidence supporting its potential pharmacological activities. Its ability to modulate key signaling pathways involved in inflammation and oxidative stress, particularly the TLR4, Nrf2, and PI3K/Akt pathways, makes it an interesting candidate for further investigation in the context of drug development, especially for conditions involving acute kidney injury. This guide provides a foundational resource for researchers and scientists working with or interested in the therapeutic applications of this compound.

References

- 1. Telluric acid - Wikipedia [en.wikipedia.org]

- 2. CN103979503A - Method for preparing telluric acid - Google Patents [patents.google.com]

- 3. Telluric Acid Ameliorates Endotoxemic Kidney Injury in Mice: Involvement of TLR4, Nrf2, and PI3K/Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Raman spectroscopic study of the tellurite mineral: rodalquilarite H3Fe2(3+)(Te4+O3)4Cl - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and pKa values of orthotelluric acid in aqueous solutions.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Orthotelluric acid (H₆TeO₆), also known as telluric acid, is a hexaprotic acid of tellurium in the +6 oxidation state. Its behavior in aqueous solutions, particularly its solubility and acid dissociation constants (pKa), is of critical importance in various fields, including inorganic synthesis, materials science, and potentially in pharmaceutical development as a unique metal-binding scaffold or oxidizing agent. This technical guide provides a comprehensive overview of the aqueous solubility and pKa values of this compound, presenting key data in a structured format and outlining the experimental methodologies used for their determination.

Solubility in Aqueous Solutions

This compound exists as a white crystalline solid and exhibits significant solubility in water, which increases with temperature. The dissolution of this compound in water involves the hydration of its octahedral Te(OH)₆ molecules.[1]

Table 1: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility (g / 100 g H₂O) |

| 0 | 16.2[2][3][4][5] |

| 20 | 41.6[2][3][4][5] |

| 30 | 33-50.1[1][3][4] |

| 100 | 155[2][3][4][5] |

It is important to note that this compound has a tendency to polymerize, especially upon heating, which can affect its solubility.[2][3][4] It is also soluble in dilute nitric acid.[2][3][4]

Acid Dissociation Constants (pKa)

This compound is a weak acid that dissociates in a stepwise manner. While it has six protons, it is generally considered a weak dibasic acid in aqueous solution, with the first two dissociation steps being the most significant under typical conditions.[1] The pKa values represent the negative logarithm of the acid dissociation constant (Ka) and are crucial for understanding the speciation of this compound at different pH values.

Table 2: pKa Values of this compound in Aqueous Solution

| Dissociation Step | pKa Value | Temperature (°C) |

| pKa₁ | 7.5 - 7.7 | 18 - 25[1][2][3][4][5][6][7][8][9] |

| pKa₂ | 11.0 | 18[1][3][4][6][9] |

| pKa₃ | 14 | Not Specified[1] |

The variation in reported pKa₁ values is likely due to differences in experimental conditions such as temperature and ionic strength of the solution. The third dissociation is very weak and often not observed under normal aqueous conditions.

Dissociation Equilibria

The stepwise dissociation of this compound in water can be represented by the following equilibria:

-

H₆TeO₆ + H₂O ⇌ [H₅TeO₆]⁻ + H₃O⁺ (pKa₁)

-

[H₅TeO₆]⁻ + H₂O ⇌ [H₄TeO₆]²⁻ + H₃O⁺ (pKa₂)

The following diagram illustrates this two-step dissociation process.

Experimental Protocols for pKa Determination

The determination of pKa values is fundamental to characterizing any acidic or basic compound. The most common methods for determining the pKa of weak acids like this compound are potentiometric titration and spectrophotometry.

Potentiometric Titration

This is a widely used and reliable method for determining pKa values in the range of 2-12.[10] The procedure involves titrating a solution of the weak acid with a strong base and monitoring the pH of the solution as a function of the volume of titrant added.

Experimental Workflow for Potentiometric Titration:

-

Preparation of Solutions: A standard solution of the weak acid (this compound) of known concentration is prepared. A standardized solution of a strong base (e.g., NaOH) is also prepared.

-

Titration: A known volume of the this compound solution is placed in a beaker with a pH electrode. The strong base is added incrementally from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the strong base.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The equivalence point, where the moles of base added equal the initial moles of acid, is determined from the inflection point of the curve.

-

pKa Determination: The pKa is determined from the pH at the half-equivalence point.[11] At this point, the concentrations of the acid and its conjugate base are equal.

The following diagram outlines the typical workflow for pKa determination via potentiometric titration.

Spectrophotometric Method

This method is particularly useful for compounds with low solubility or when only small amounts of the sample are available.[10] It relies on the principle that the acidic and basic forms of a compound have different UV-Vis absorption spectra.

Experimental Protocol for Spectrophotometry:

-

Preparation of Buffers: A series of buffer solutions with known pH values are prepared.

-

Sample Preparation: A stock solution of this compound is prepared and diluted in each of the buffer solutions to a constant final concentration.

-

Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a specific wavelength where the acid and its conjugate base have different absorptivities is plotted against the pH.

-

pKa Determination: The resulting sigmoidal curve is analyzed. The pKa corresponds to the pH at the inflection point of the curve.

This technical guide provides a foundational understanding of the solubility and acidity of this compound in aqueous solutions. For researchers and professionals in drug development, this information is crucial for designing experiments, controlling reaction conditions, and predicting the behavior of tellurium-containing compounds in biological systems.

References

- 1. Telluric acid - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. 7803-68-1 | CAS DataBase [m.chemicalbook.com]

- 4. TELLURIC ACID | 7803-68-1 [chemicalbook.com]

- 5. TELLURIC ACID Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Telluric acid - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 7. TELLURIC ACID CAS#: 7803-68-1 [m.chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. TELLURIC ACID | 7803-68-1 [chemicalbook.com]

- 10. acdlabs.com [acdlabs.com]

- 11. scribd.com [scribd.com]

Orthotelluric Acid: A Comprehensive Technical Guide for Researchers

An In-depth Review of its Chemical Properties, Synthesis, and Emerging Role in Drug Development

Abstract

Orthotelluric acid, systematically named hexahydroxidotellurium(VI) and formulated as Te(OH)₆ or H₆TeO₆, is a fascinating tellurium oxoacid with unique structural and chemical properties. As a weak, dibasic acid, it serves as a precursor for various tellurate salts and has applications in catalysis and materials science. More recently, the biological activities of tellurium compounds, including this compound derivatives, have garnered significant interest within the scientific and drug development communities. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis protocols, crystal structure, and key chemical reactions. Furthermore, it explores its emerging role in biomedical research, particularly its potential as an inhibitor of cysteine proteases and its involvement in signaling pathways relevant to cancer therapy.

Introduction

Tellurium, a metalloid in the chalcogen group, forms a variety of oxoacids, with this compound being the most common.[1] Its structure consists of a central tellurium atom in the +6 oxidation state octahedrally coordinated to six hydroxyl groups.[1] This unique structure dictates its chemical behavior, rendering it a weak acid and a kinetically slow but potent oxidizing agent.[1] While its traditional applications have been in the synthesis of inorganic tellurium compounds and as a component in oxidation catalysts, recent studies have unveiled intriguing biological activities, opening new avenues for its exploration in medicine and drug development.[2][3][4] This whitepaper aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on this compound.

Physicochemical Properties

This compound is a white, crystalline solid that exists in two polymorphic forms: monoclinic and rhombohedral.[1] Both forms are comprised of octahedral Te(OH)₆ molecules.[1] A summary of its key quantitative properties is presented in Table 1.

| Property | Value |

| Chemical Formula | Te(OH)₆ or H₆TeO₆ |

| Molar Mass | 229.64 g/mol |

| Appearance | White monoclinic crystals |

| Density | 3.07 g/cm³ |

| Melting Point | 136 °C (277 °F; 409 K) |

| Solubility in Water | 50.1 g/100 mL at 30 °C |

| Acidity (pKa) | pKa₁ = 7.5, pKa₂ = 11, pKa₃ = 14 |

| Crystal Structure | Monoclinic and Rhombohedral (Cubic) |

| Molecular Shape | Octahedral |

| Redox Potential | Te(OH)₆ + 2H⁺ + 2e⁻ ⇌ TeO₂ + 4H₂O; E⁰ = +1.02 V |

| CAS Number | 7803-68-1 |

Molecular Structure

The central tellurium atom in this compound is sp³d² hybridized, resulting in an octahedral geometry with the six hydroxyl groups situated at the vertices. The Te-O bond lengths are all equivalent, and the O-Te-O bond angles are approximately 90°.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the oxidation of elemental tellurium or tellurium dioxide using a strong oxidizing agent.[1]

4.1.1. Oxidation of Tellurium with Hydrogen Peroxide

This method provides a high-purity product as hydrogen peroxide does not introduce new elemental impurities.[5]

Materials:

-

Tellurium powder (>99.9% purity, <325 micron particle size)[5]

-

Hydrogen peroxide (15-25% aqueous solution)[5]

-

Deionized water

Procedure:

-

In a suitable reaction vessel, create a solution with a liquid-to-solid ratio of (3-5):1 by combining the tellurium powder and the hydrogen peroxide solution in water.[5]

-

The redox reaction is allowed to proceed to form a solution of telluric acid.[5]

-

The resulting telluric acid solution is then concentrated by heating to 100-115 °C with stirring until the specific gravity of the solution reaches 1.85-2.10 g/mL.[5]

-

Upon cooling, white crystals of this compound will precipitate.[5]

-

The crystals are collected by filtration and dried.[5]

4.1.2. Oxidation of Tellurium Dioxide with Potassium Permanganate

Materials:

-

Tellurium dioxide (TeO₂)

-

Potassium permanganate (KMnO₄)

-

Nitric acid (HNO₃)

-

Hydrogen peroxide (H₂O₂)

Procedure:

-

A mixture of 10 g of TeO₂, 40 mL of HNO₃, and 100 mL of water is prepared.[6]

-

A solution of KMnO₄ is added portion-wise to the boiling TeO₂ mixture.[6]

-

After the addition of KMnO₄ is complete, the solution is kept at its boiling point for 50 minutes.[6]

-

Hydrogen peroxide is then added to dissolve any remaining manganese dioxide.[6]

-

The clear solution is evaporated, and nitric acid is added to facilitate crystallization.[6]

-

The resulting crystals are washed with nitric acid and can be further purified by recrystallization from water.[6]

Recrystallization for Purification

Recrystallization is a crucial step to enhance the purity of the synthesized this compound.

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot deionized water to form a saturated solution.

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the pure crystals by vacuum filtration, washing them with a small amount of cold deionized water.

-

Dry the crystals in a desiccator or a vacuum oven at a temperature below 100 °C.

Key Chemical Reactions

Acid-Base Reactions

This compound is a weak dibasic acid that reacts with strong bases to form tellurate salts.[1] The reactions proceed in a stepwise manner, with the formation of [Te(OH)₅O]⁻ and [Te(OH)₄O₂]²⁻ anions.[1]

Reaction with a Strong Base (e.g., NaOH): H₆TeO₆(aq) + NaOH(aq) → Na--INVALID-LINK-- + H₂O(l) Na--INVALID-LINK-- + NaOH(aq) → Na₂--INVALID-LINK-- + H₂O(l)

Dehydration

Upon heating, this compound undergoes dehydration. At temperatures above 100 °C, it forms polymetatelluric acid, a white hygroscopic powder with the approximate composition (H₂TeO₄)₁₀.[1] Strong heating above 300 °C yields the α-crystalline form of tellurium trioxide (α-TeO₃).[1]

Esterification

Reaction with diazomethane results in the formation of the hexamethyl ester, Te(OCH₃)₆.[1]

Role in Biological Systems and Drug Development

While tellurium is not considered an essential element for humans, its compounds have demonstrated significant biological activity.[3][4]

Inhibition of Cysteine Proteases

Inorganic tellurium(IV) and tellurium(VI) compounds have been shown to exhibit inhibitory activity against cysteine proteases, such as papain and cathepsin B.[2] An inorganic tellurane derived from tartaric acid, known as SAS, has been reported as a potent inhibitor of these enzymes.[2] This inhibitory action is attributed to the interaction of tellurium with the thiol groups in the active site of the enzymes.[2]

Squalene Monooxygenase Inhibition

This compound and its oxyanion forms can act on squalene monooxygenase, a key enzyme in the cholesterol biosynthesis pathway.[2] This inhibition, which is also observed with selenium compounds, is due to the binding of tellurium to vicinal cysteine residues in the enzyme.[2]

Potential in Cancer Therapy

A tellurium compound, SAS ([octa-O-bis-(R,R)tartarate ditellurane]), has shown promise in overcoming drug resistance in multiple myeloma.[7] It has been demonstrated that SAS can block the interaction between multiple myeloma cells and fibronectin, a protein that confers anti-apoptotic signals.[7] This action re-sensitizes the cancer cells to chemotherapeutic drugs.[7] The mechanism involves the inhibition of pAKT induction in the myeloma cells.[7]

Safety and Handling

This compound is harmful if inhaled and can cause skin and eye irritation.[8] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Do not breathe the dust.[9]

Conclusion

This compound is a tellurium oxoacid with a well-defined octahedral structure and diverse chemical reactivity. While its traditional applications are in inorganic synthesis and catalysis, its emerging biological activities present exciting opportunities for future research, particularly in the field of drug development. The ability of tellurium compounds to inhibit key enzymes and modulate signaling pathways, as demonstrated in the context of cancer drug resistance, highlights the potential of this class of compounds in developing novel therapeutic agents. Further investigation into the synthesis of new tellurium-based compounds and a deeper understanding of their mechanisms of action are warranted to fully exploit their therapeutic potential.

References

- 1. Telluric acid - Wikipedia [en.wikipedia.org]

- 2. scielo.br [scielo.br]

- 3. redalyc.org [redalyc.org]

- 4. A glimpse on biological activities of tellurium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN103979503A - Method for preparing telluric acid - Google Patents [patents.google.com]

- 6. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 7. Tellurium compound provides pro-apoptotic signaling in drug resistant multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. chembk.com [chembk.com]

A Technical Guide to the Synthesis of Tellurium Trioxide via Dehydration of Orthotelluric Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of tellurium trioxide (TeO₃) through the thermal dehydration of orthotelluric acid (Te(OH)₆). It details the underlying chemical pathways, experimental protocols, and key quantitative data derived from scientific literature. This guide is intended to serve as a practical resource for professionals engaged in materials science, inorganic chemistry, and related fields where high-purity tellurium compounds are of interest.

Introduction and Reaction Overview

This compound, Te(OH)₆, is a white crystalline solid composed of octahedral Te(OH)₆ molecules.[1] Its thermal decomposition is the most common and direct method for synthesizing the α-polymorph of tellurium trioxide (α-TeO₃), a yellow-orange crystalline solid.[1][2][3] This process involves a multi-step dehydration and subsequent decomposition at elevated temperatures.

The overall reaction can be summarized as: Te(OH)₆(s) → TeO₃(s) + 3H₂O(g)

However, the thermal decomposition is more complex than this simple equation suggests, involving several intermediate species and further decomposition of TeO₃ at higher temperatures.[4] Understanding the precise conditions is critical for isolating the desired TeO₃ polymorph and avoiding the formation of other tellurium oxides like Te₂O₅ and TeO₂.[2][4]

Reaction Pathways and Mechanisms

The thermal decomposition of this compound does not occur in a single step. It proceeds through a series of dehydration and oxygen-loss events. Differential thermal analysis (DTA) and thermogravimetric analysis (TGA) have elucidated this pathway.[4][5]

-

Initial Dehydration: The process begins with the liberation of water at temperatures starting around 140°C.[4] Above 100°C, this compound starts to dehydrate, forming intermediate polymeric species like polymetatelluric acid, which is a white hygroscopic powder with the approximate composition (H₂TeO₄)₁₀.[1][3][6]

-

Formation of Tellurium Trioxide: Strong heating at temperatures exceeding 300°C leads to the formation of the α-crystalline modification of tellurium trioxide (α-TeO₃).[1][2][3]

-

Subsequent Decomposition: If heating continues to higher temperatures, α-TeO₃ will lose oxygen. This decomposition occurs in waves, first forming Te₂O₅ and ultimately tellurium dioxide (TeO₂) at temperatures above 560°C.[2][4]

The following diagram illustrates the thermal decomposition pathway.

Caption: Thermal decomposition pathway of this compound.

Quantitative Data Summary

The precise conditions for the dehydration of this compound vary in the literature, influencing the final product's purity and crystalline form. The key parameters are summarized below.

Table 1: Experimental Conditions for TeO₃ Synthesis

| Precursor | Temperature (°C) | Duration | Atmosphere/Setup | Product(s) | Source(s) |

|---|---|---|---|---|---|

| Te(OH)₆ | > 300 | Not specified | Not specified | α-TeO₃ | [1][2][3] |

| Te(OH)₆ | 350 - 450 | Not specified | Thick glass ampoule | TeO₃ | [7][8] |

| Te(OH)₆ | 450 | 20 hours | Thick glass ampoule | High-purity TeO₃ | [7][8] |

| α-TeO₃ | Not specified | Not specified | Sealed tube with O₂ and H₂SO₄ | β-TeO₃ |[2] |

Table 2: Key Thermal Events in the Decomposition of this compound

| Temperature Range (°C) | Event | Intermediate / Product Formed | Analysis Method | Source(s) |

|---|---|---|---|---|

| Starts at 140 | Initial dehydration (water loss) | Polymetatelluric acid | TG/DTA | [4] |

| Starts at 305 | Oxygen loss begins | Formation of Te₂O₅ | TG/DTA | [4] |

| 370 (max rate) | First wave of oxygen loss | Te₂O₅ | TG/DTA | [4] |

| 455 (max rate) | Second wave of oxygen loss | Te₂O₅ | TG/DTA | [4] |

| 560 (max rate) | Third wave of oxygen loss | TeO₂ | TG/DTA | [4] |

| > 843 K (570°C) | Final decomposition | TeO₂ | DTA/TGA |[5] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of tellurium trioxide based on established procedures.[7][8]

Synthesis of α-Tellurium Trioxide (α-TeO₃)

This protocol is designed for the synthesis of high-purity, crystalline α-TeO₃.

Materials:

-

This compound (Te(OH)₆), high purity

-

Thick-walled glass ampoule (e.g., borosilicate)

-

High-temperature furnace with programmable controller

-

Vacuum sealing equipment

Workflow Diagram:

Caption: Experimental workflow for the synthesis of α-TeO₃.

Procedure:

-

Preparation: Place a known quantity of high-purity this compound into a thick-walled glass ampoule.

-

Sealing: Attach the ampoule to a vacuum line, evacuate, and seal using a torch. While not always specified, sealing can prevent contamination and control the atmosphere.

-

Heating: Place the sealed ampoule inside a programmable high-temperature furnace.

-

Thermal Profile: Ramp the temperature to the target of 350–450°C. For the highest quality material, a temperature of 450°C is recommended.[7][8]

-

Reaction Time: Maintain the target temperature for an extended period, such as 20 hours, to ensure complete conversion.[7][8]

-

Cooling: After the reaction period, turn off the furnace and allow the ampoule to cool slowly to room temperature to prevent thermal shock.

-

Product Recovery: Carefully open the ampoule in a fume hood. The resulting yellow-orange powder is α-TeO₃.

-

Characterization: The purity and crystalline phase of the sample should be verified using techniques such as powder X-ray diffraction (XRD) and Raman spectroscopy.[7][8]

Synthesis of β-Tellurium Trioxide (β-TeO₃)

The β-polymorph is a less reactive, grey, rhombohedral form.[2] Its synthesis requires α-TeO₃ as a starting material.

Procedure:

-

Reactants: Place previously synthesized α-TeO₃ into a sealed tube.

-

Reagents: Add concentrated sulfuric acid (H₂SO₄) and introduce a pure oxygen (O₂) atmosphere.

-

Heating: Heat the sealed tube. The precise temperature and pressure conditions are proprietary but involve elevated temperatures to facilitate the phase transition.[2]

Conclusion

The thermal dehydration of this compound is a reliable and straightforward method for producing α-tellurium trioxide. The key to a successful synthesis lies in the precise control of the reaction temperature and duration to maximize the yield of TeO₃ while preventing its subsequent decomposition into other tellurium oxides. For researchers requiring high-purity α-TeO₃, heating Te(OH)₆ at 450°C for approximately 20 hours in a sealed vessel provides the best results. Further treatment of the α-polymorph is necessary to obtain the less reactive β-TeO₃. The protocols and data presented in this guide offer a solid foundation for the laboratory-scale synthesis of this important inorganic compound.

References

- 1. Telluric acid - Wikipedia [en.wikipedia.org]

- 2. Tellurium trioxide - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. akjournals.com [akjournals.com]

- 5. On synthesis of this compound and its thermal and radiation stability [inis.iaea.org]

- 6. This compound [chembk.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. High-pressure phase transition of AB3-type compounds: case of tellurium trioxide - PMC [pmc.ncbi.nlm.nih.gov]

Orthotelluric Acid's Conjugate Bases: A Deep Dive into Formation, Structure, and Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Orthotelluric acid, Te(OH)₆, stands as a unique inorganic acid, not only for its hexaprotic nature but also for the complexity of its conjugate base formation in aqueous solutions. Unlike its lighter chalcogen analogues, sulfuric and selenic acids, this compound is a weak, dibasic acid that exists as a discrete octahedral molecule in both solid and aqueous states.[1] The deprotonation of this molecule initiates a series of equilibria that are of significant interest in coordination chemistry and are increasingly relevant in the context of drug development due to the emerging biological activities of tellurium compounds. This technical guide provides a comprehensive overview of the formation of conjugate bases from this compound, detailing the dissociation constants, the structures of the resulting anions, including polymeric species, and their potential implications in biological signaling pathways.

Dissociation and Conjugate Base Formation

This compound undergoes a stepwise deprotonation in aqueous solution. While it has six hydroxyl groups, it behaves as a weak dibasic acid.[1] The first two dissociation steps are the most significant under typical aqueous conditions.

The initial deprotonation forms the pentahydroxooxidotellurate(1-) anion, [TeO(OH)₅]⁻.[1] The second deprotonation results in the formation of the tetrahydroxodioxotellurate(2-) anion, [TeO₂(OH)₄]²⁻.[1]

Table 1: Dissociation Constants of this compound

| Dissociation Step | Equilibrium | pKa Value | Reference |

| First | Te(OH)₆ + H₂O ⇌ [TeO(OH)₅]⁻ + H₃O⁺ | 7.68 (at 18°C) | [2] |

| Second | [TeO(OH)₅]⁻ + H₂O ⇌ [TeO₂(OH)₄]²⁻ + H₃O⁺ | 11.0 (at 18°C) | [2] |

Note: Some sources may report slightly different pKa values depending on the experimental conditions such as temperature and ionic strength.

The stepwise deprotonation can be visualized as follows:

The Emergence of Polymeric Tellurate Species

A fascinating aspect of this compound chemistry is the formation of polymeric anions in solution, particularly at pH values between the first and second pKa. These polyanions are formed through condensation reactions where TeO₆ octahedra share edges or corners. The formation of these species is a key reason why this compound's solution chemistry is more complex than a simple monomeric deprotonation model would suggest.

Recent studies using ¹²⁵Te NMR spectroscopy have been instrumental in identifying these polymeric species in aqueous solutions.[3][4] Depending on the pH and the concentration of tellurium, a variety of species can coexist in equilibrium, including monomeric, dimeric, and trimeric tellurate anions.[3] At lower pH values, even higher nuclearity species such as tetranuclear and hexanuclear anions have been proposed.[3]

Table 2: Common Polymeric Tellurate Anions in Aqueous Solution

| Anion | Formula | Description |

| Dimeric Tellurate | [Te₂O₄(OH)₆]²⁻ | Two TeO₆ octahedra sharing an edge. |

| Trimeric Tellurate | Varies | Both linear and triangular structures have been proposed. |

| Tetrameric Tellurate | [Te₄O₈(OH)₁₀]²⁻ | A more complex condensed structure. |

The equilibrium between these species is dynamic and highly dependent on the solution conditions.

Biological Relevance and Signaling Pathways

The biological activities of tellurium compounds have garnered increasing attention in the field of drug development.[5][6] While many studies have focused on organotellurium compounds, inorganic tellurium species, including the conjugate bases of this compound, are also of significant interest. These compounds have been shown to possess redox-modulating and anti-inflammatory properties.[7]

A noteworthy study has demonstrated that telluric acid can ameliorate endotoxemic kidney injury in mice by modulating key signaling pathways.[7] This research highlights the potential for tellurate species to interact with and influence cellular signaling cascades that are critical in disease pathogenesis.

The PI3K/Akt Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, proliferation, and metabolism. Its dysregulation is implicated in a wide range of diseases, including cancer and inflammatory conditions.[8] The study on endotoxemic kidney injury revealed that telluric acid treatment led to a marked upregulation of phospho-PI3K and phospho-Akt protein expressions, suggesting an activation of this pro-survival pathway.[7]

The ability of tellurate species to modulate the PI3K/Akt pathway opens up exciting possibilities for the development of novel therapeutic agents for diseases characterized by inflammation and cell death.

Experimental Protocols for pKa Determination

Accurate determination of the dissociation constants of this compound is crucial for understanding its solution chemistry. The following are detailed methodologies for two common experimental techniques used for pKa determination.

Potentiometric Titration

Potentiometric titration is a highly precise method for determining pKa values.[9] It involves monitoring the pH of a solution as a titrant of known concentration is added.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound (e.g., 0.01 M) in deionized, carbonate-free water.

-

Prepare a standardized solution of a strong base, typically sodium hydroxide (e.g., 0.1 M), also in carbonate-free water.

-

-

Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Titration:

-

Place a known volume of the this compound solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the standardized NaOH solution in small, precise increments using a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the expected equivalence points.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to obtain a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. The first pKa (pKa₁) is the pH at half the volume of titrant required to reach the first equivalence point, and the second pKa (pKa₂) is the pH at the midpoint between the first and second equivalence points.

-

Alternatively, the equivalence points can be determined more accurately from the first or second derivative of the titration curve.

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used for pKa determination if the acidic and basic forms of the molecule have different molar absorptivities at a specific wavelength.[10][11]

Methodology:

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range of this compound.

-

Prepare a stock solution of this compound of known concentration.

-

-

Spectral Measurements:

-

For each buffer solution, add a small, constant amount of the this compound stock solution to ensure the total tellurium concentration is the same in all samples.

-

Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range. This compound has a λmax around 275 nm.[12]

-

-

Data Analysis:

-

Identify a wavelength where the absorbance changes significantly with pH.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

-

The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at which the absorbance is halfway between the minimum and maximum values.

-

Conclusion

The formation of conjugate bases from this compound is a complex process involving not only simple deprotonation but also the formation of various polymeric species in solution. The characterization of these equilibria is essential for a fundamental understanding of tellurium chemistry. Furthermore, the emerging biological activities of tellurate species, particularly their ability to modulate critical signaling pathways such as the PI3K/Akt pathway, underscore their potential in the development of new therapeutic strategies. The experimental protocols detailed herein provide a robust framework for the accurate determination of the dissociation constants that govern these intricate solution dynamics. Continued research into the solution chemistry and biological interactions of this compound and its conjugate bases is poised to uncover new opportunities in both fundamental science and medicine.

References

- 1. Telluric acid - Wikipedia [en.wikipedia.org]

- 2. Telluric acid - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. redalyc.org [redalyc.org]

- 6. scielo.br [scielo.br]

- 7. Telluric Acid Ameliorates Endotoxemic Kidney Injury in Mice: Involvement of TLR4, Nrf2, and PI3K/Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. prezi.com [prezi.com]

- 12. Page loading... [guidechem.com]

Orthotelluric Acid: A Comprehensive Technical Review of its Discovery, Synthesis, and Biological Significance

For Immediate Release

This technical guide provides an in-depth exploration of orthotelluric acid, a fascinating inorganic compound with a rich history and emerging biological relevance. Tailored for researchers, scientists, and drug development professionals, this document details the discovery of its parent element, tellurium, outlines historical and contemporary synthesis protocols, and presents its physicochemical properties. A significant focus is placed on its recently uncovered role in modulating key cellular signaling pathways, offering new avenues for therapeutic investigation.

Discovery and History

The journey to understanding this compound begins with the discovery of its central element, tellurium. In 1782, the Austrian mineralogist Franz-Joseph Müller von Reichenstein, while investigating a gold ore from Transylvania, encountered a new metallic substance. Unable to identify it, he termed it "metallum problematicum" or "problem metal". It wasn't until 1798 that the German chemist Martin Heinrich Klaproth confirmed Müller's findings and named the new element "tellurium," derived from the Latin word tellus, meaning "Earth."